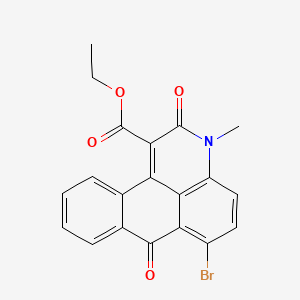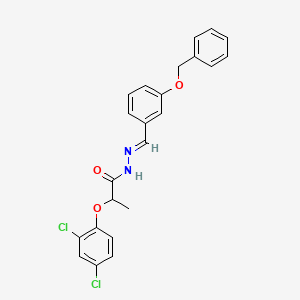
N'-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both benzyloxy and dichlorophenoxy groups, suggests potential for interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(2,4-dichlorophenoxy)propanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyloxybenzaldehyde derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
類似化合物との比較
Similar Compounds
- N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)butanohydrazide
Comparison
Compared to similar compounds, N’-(3-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)propanohydrazide might exhibit unique properties due to the specific arrangement of functional groups. This could result in different reactivity, biological activity, or physical properties, making it a compound of interest for further research and development.
特性
CAS番号 |
356106-32-6 |
|---|---|
分子式 |
C23H20Cl2N2O3 |
分子量 |
443.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-16(30-22-11-10-19(24)13-21(22)25)23(28)27-26-14-18-8-5-9-20(12-18)29-15-17-6-3-2-4-7-17/h2-14,16H,15H2,1H3,(H,27,28)/b26-14+ |
InChIキー |
HUTVAKDQTPRXBF-VULFUBBASA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


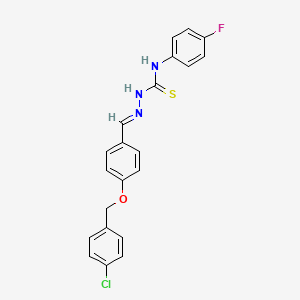
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)

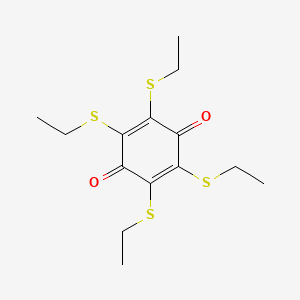
![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010058.png)
![[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B12010063.png)
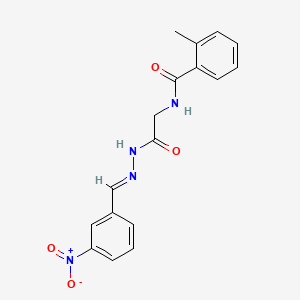
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12010072.png)

![[3,4,5-Triacetyloxy-6-(4-methoxy-2-oxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12010086.png)
